![molecular formula C33H36O B12522008 9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene CAS No. 653590-67-1](/img/structure/B12522008.png)
9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene is an organic compound that belongs to the family of fluorene derivatives This compound is characterized by its unique structure, which includes a fluorene core substituted with a naphthalene ring and an octyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the naphthalene derivative: The naphthalene ring is functionalized with an octyloxy group through an etherification reaction.
Coupling with fluorene: The functionalized naphthalene derivative is then coupled with a fluorene core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final modifications: The final product is purified and characterized using techniques like column chromatography and NMR spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the fluorene or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties.
Materials Science: It serves as a building block for the synthesis of advanced materials with specific optical and electronic characteristics.
Biological Studies: The compound’s derivatives are explored for their potential biological activities, including antibacterial and anticancer properties.
作用機序
The mechanism by which 9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
類似化合物との比較
Similar Compounds
9,9-Bis[6-(2-hydroxyethoxy)naphthyl]fluorene: This compound has similar structural features but includes hydroxyethoxy groups instead of octyloxy groups.
2-(1-(6-((2-(fluoro)ethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile:
Uniqueness
9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene stands out due to its unique combination of a fluorene core and a naphthalene ring with an octyloxy group. This structure imparts specific electronic and optical properties that make it suitable for applications in organic electronics and materials science.
特性
CAS番号 |
653590-67-1 |
|---|---|
分子式 |
C33H36O |
分子量 |
448.6 g/mol |
IUPAC名 |
9,9-dimethyl-2-(6-octoxynaphthalen-2-yl)fluorene |
InChI |
InChI=1S/C33H36O/c1-4-5-6-7-8-11-20-34-28-18-16-25-21-24(14-15-26(25)22-28)27-17-19-30-29-12-9-10-13-31(29)33(2,3)32(30)23-27/h9-10,12-19,21-23H,4-8,11,20H2,1-3H3 |
InChIキー |
IWJUFEOEEVBPQR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C4(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl-](/img/structure/B12521938.png)
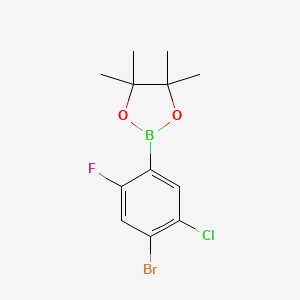

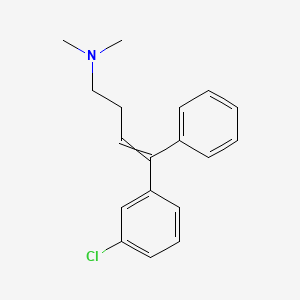
![[(4-Iodophenyl)methanetriyl]tris(trimethylsilane)](/img/structure/B12521974.png)

![7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12521982.png)
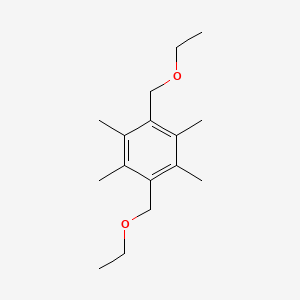
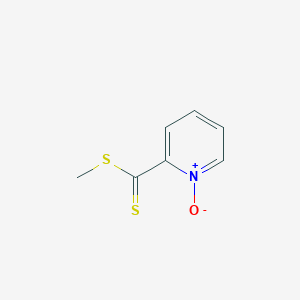
![1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline](/img/structure/B12521998.png)
![Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B12522000.png)
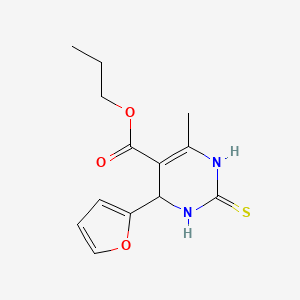
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B12522023.png)
